molecular formula C10H12FN B131291 3-(4-Fluorophenyl)pyrrolidine CAS No. 144620-11-1

3-(4-Fluorophenyl)pyrrolidine

Cat. No. B131291
M. Wt: 165.21 g/mol
InChI Key: IWOQWISAVOSATC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(4-Fluorophenyl)pyrrolidine” is a compound with the molecular formula C10H12FN . It is a hydrochloride with the CAS Number: 1029636-03-0 . The compound is an off-white solid .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “3-(4-Fluorophenyl)pyrrolidine”, can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The molecular structure of “3-(4-Fluorophenyl)pyrrolidine” is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . The structure also includes a 4-fluorophenyl group .


Chemical Reactions Analysis

Pyrrolidine derivatives, including “3-(4-Fluorophenyl)pyrrolidine”, are known to exhibit a wide range of biological activities due to their diverse chemical reactions . These include antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant activities, and diverse enzyme inhibitory effects .


Physical And Chemical Properties Analysis

“3-(4-Fluorophenyl)pyrrolidine” has a molecular weight of 165.21 . It has a density of 1.1±0.1 g/cm3, a boiling point of 241.8±33.0 °C at 760 mmHg, and a flash point of 100.0±25.4 °C .

Scientific Research Applications

Antibacterial Agents

Experimental Procedures

Results

  • Jiang B, Duan JJ-W, Stachura S et al (2020) Discovery of (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines as novel RORγt inverse agonists. Bioorg Med Chem Lett 30:127392
  • Salve and Jadhav (2021) Synthesized novel pyrrolidine sulfonamide derivatives as DPP-IV inhibitors and compared their in vitro antidiabetic effects with those of vildagliptin as a control. Compounds 23a–d showed 56.32%, 44.29%, 49.62%, and 66.32% inhibition, respectively

Safety And Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . It is also harmful to aquatic life with long-lasting effects . Personal protective equipment should be used when handling this compound, and it should be stored in closed vessels .

Future Directions

Pyrrolidine derivatives, including “3-(4-Fluorophenyl)pyrrolidine”, continue to be of interest in drug research and development . They serve as versatile scaffolds for designing and developing novel biologically active compounds and drug candidates . Future research will likely continue to explore the diverse biological activities of these compounds and their potential therapeutic applications .

properties

IUPAC Name

3-(4-fluorophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-4,9,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWOQWISAVOSATC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390260
Record name 3-(4-fluorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)pyrrolidine

CAS RN

144620-11-1
Record name 3-(4-fluorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Fluorophenyl)pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Fluorophenyl)pyrrolidine
Reactant of Route 2
3-(4-Fluorophenyl)pyrrolidine
Reactant of Route 3
Reactant of Route 3
3-(4-Fluorophenyl)pyrrolidine
Reactant of Route 4
3-(4-Fluorophenyl)pyrrolidine
Reactant of Route 5
3-(4-Fluorophenyl)pyrrolidine
Reactant of Route 6
3-(4-Fluorophenyl)pyrrolidine

Citations

For This Compound
24
Citations
GJ Morriello, RJ DeVita, SG Mills, JR Young… - Bioorganic & medicinal …, 2008 - Elsevier
Previous work on human NK 1 antagonists in which the core of the structure is a substituted pyrrolidine has been disclosed. These compounds showed good binding affinity and …
Number of citations: 27 www.sciencedirect.com
M Pawłowski, G Chłoń, J Obniska, A Zejc… - Il Farmaco, 2000 - Elsevier
Two series of 1-phenylpiperazinylpropyl derivatives 10, 11, 16, 17 and 19–24, structurally related to previously described 5-HT 1A or 5-HT 2A ligands 4 and 1, respectively, were …
Number of citations: 35 www.sciencedirect.com
J Doulcet, B Thapa - 2018 - … .s3.amazonaws.com
Metal-catalysed reactions have revolutionised synthetic chemistry, allowing access to unprecedented molecular architectures with powerful properties and activities. Nonetheless, some …
J Doulcet - 2018 - scholar.archive.org
Metal-catalysed reactions have revolutionised synthetic chemistry, allowing access to unprecedented molecular architectures with powerful properties and activities. Nonetheless, some …
Number of citations: 0 scholar.archive.org
JB Sweeney, J Doulcet, B Thapa - Iscience, 2018 - cell.com
Metal-catalyzed reactions have revolutionized synthetic chemistry, allowing access to unprecedented molecular architectures with powerful properties and activities. Nonetheless, some …
Number of citations: 7 www.cell.com
J Moschner, V Stulberg, R Fernandes… - Chemical …, 2019 - ACS Publications
Fluorine does not belong to the pool of chemical elements that nature uses to build organic matter. However, chemists have exploited the unique properties of fluorine and produced …
Number of citations: 204 pubs.acs.org
TD Apsunde - 2014 - scholarworks.uno.edu
The focus of these studies was directed towards the synthesis of novel N-heterocyclic compounds and pharmacological evaluation of these compounds for activity at monoamine …
Number of citations: 5 scholarworks.uno.edu
S Collina, O Azzolina, D Vercesi, G Brusotti, D Rossi… - Il Farmaco, 2003 - Elsevier
In the present paper, we report on the synthesis and antinociceptive activity of a new series of N-methyl-arylpyrrolidinols that we designed for a rational structure–activity relationship (…
Number of citations: 5 www.sciencedirect.com
I Buchler, D Akuma, V Au, G Carr… - Journal of medicinal …, 2018 - ACS Publications
A series of 8-hydroxy quinolines were identified as potent inhibitors of catechol O-methyltransferase (COMT) with selectivity for the membrane-bound form of the enzyme. Small …
Number of citations: 17 pubs.acs.org
B Chapter - PSEUDOMONAS AERUGINOSA, 2016 - d-nb.info
Alexander Kiefer: Performed parts of the chemical synthesis work Benjamin Kirsch: Established and planed E. coli reporter gene assays Christine K. Maurer: Established and planed …
Number of citations: 4 d-nb.info

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.